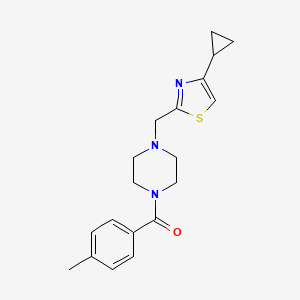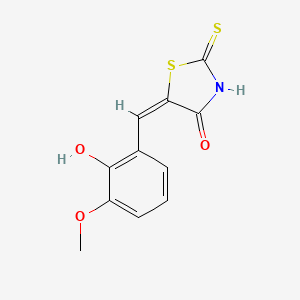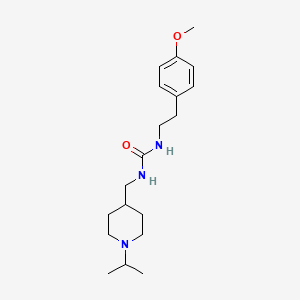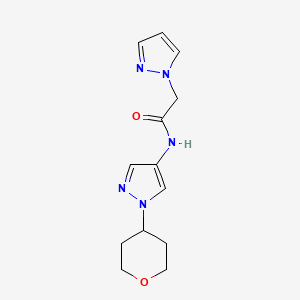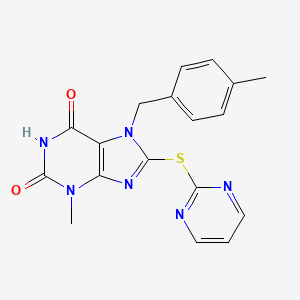
3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related, have been synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing notable potency compared to the control 5-FU. Molecular docking studies suggest these compounds could inhibit the growth of various cancer cell lines by targeting specific kinases such as EGFR-TK and B-RAF kinase, hinting at their potential for treating different types of cancer including CNS, renal, breast cancer, and leukemia (Al-Suwaidan et al., 2016).
Antioxidant and Cytotoxic Activities
Research on new polyphenolic derivatives of quinazolin-4(3H)-one has shown that by derivatizing this heterocycle with polyphenolic compounds, significant antiradical and cytotoxic activities against cancerous cell lines can be achieved. These activities were evaluated through radical scavenging, reduction of oxidizing reagents, and metal ions chelation assays. The studies indicate that these compounds exhibit high cytocompatibility with normal cells while displaying potent cytotoxicity against cancerous cell lines, highlighting their therapeutic potential (Pele et al., 2022).
Cardiotonic Agents
In the search for cardiotonic agents, a series of derivatives carrying various heterocyclic rings has been synthesized and tested for cardiotonic activity. Among these, certain derivatives exhibited potent inotropic activity, suggesting their potential application in developing treatments for heart conditions (Nomoto et al., 1991).
Antimicrobial Evaluation
A series of amino acid/dipeptide derivatives of quinazolin-3(4H)-one has been synthesized and evaluated for their antimicrobial potential. These derivatives displayed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their promise as novel antimicrobial agents (Kapoor et al., 2017).
Corrosion Inhibition
Experimental and computational studies on novel quinazolinone derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiencies, suggesting their application in protecting metals from corrosion in industrial settings (Errahmany et al., 2020).
Antiparkinsonian Agents
Research on azetidinonyl/thiazolidinonyl quinazolinone derivatives has shown promising results in antiparkinsonian activity screening. These studies suggest that specific derivatives could serve as potential treatments for Parkinson's disease, providing a foundation for further exploration in this therapeutic area (Kumar et al., 2012).
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-9-11-19(12-10-17)26-29-25(18(2)35-26)16-36-28-30-24-8-6-5-7-23(24)27(32)31(28)20-13-21(33-3)15-22(14-20)34-4/h5-15H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMADDJIXOTWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)
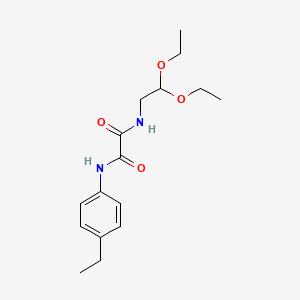


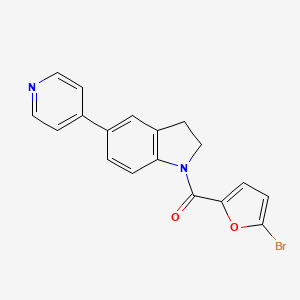
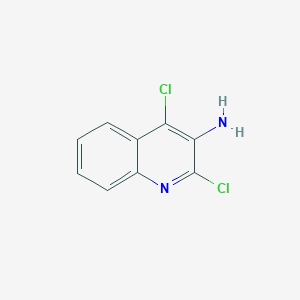
![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)
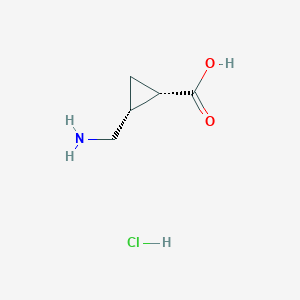
![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)
